

PIPPS Buffer: Application Notes and Protocols for Electrophoresis

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Compound of Interest

Compound Name: PIPPS

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Introduction

PIPPS (Piperazine-N,N'-bis(3-propanesulfonic acid)) is a zwitterionic buffer that belongs to the family of "Good's" buffers.^[1] Its chemical structure, featuring both acidic sulfonic acid groups and a basic piperazine ring, confers a pKa value that makes it a candidate for various biological and biochemical applications, including electrophoresis. With a second pKa of 7.96, **PIPPS** is particularly suited for maintaining a stable pH in the slightly alkaline range, which is often optimal for the separation of proteins and nucleic acids. This document provides detailed application notes and protocols for the utilization of **PIPPS** buffer in electrophoretic procedures.

Key Properties of PIPPS Buffer

PIPPS is a non-metal complexing, zwitterionic buffer. A key advantage of zwitterionic buffers in electrophoresis is their minimal effect on the conductivity of the buffer system, which allows for the use of higher concentrations to improve buffering capacity without generating excessive heat.^[2] This property can lead to improved resolution and stability of biomolecules during electrophoresis.^{[2][3]}

Property	Value	Reference
Chemical Name	Piperazine-N,N'-bis(3-propanesulfonic acid)	
Molecular Formula	C ₁₀ H ₂₂ N ₂ O ₆ S ₂	
Molecular Weight	330.42 g/mol	
pKa ₁ (25 °C, 100 mM)	3.73	
pKa ₂ (25 °C, 100 mM)	7.96	
Appearance	White solid	

Applications in Electrophoresis

Due to its pKa of 7.96, **PIPPS** buffer is most effective in the pH range of 7.3 to 8.7. This makes it a suitable candidate for various electrophoretic techniques:

- **Protein Electrophoresis (SDS-PAGE):** In SDS-PAGE, a consistent pH is crucial for maintaining the uniform negative charge of SDS-coated proteins, ensuring that separation is based primarily on molecular weight.
- **Native Protein Electrophoresis:** For the separation of proteins in their native conformation, maintaining a stable pH is critical to preserve their structure and activity.
- **Nucleic Acid Electrophoresis:** While traditional buffers like TAE and TBE are common, zwitterionic buffers can offer advantages in specific applications where pH stability and low conductivity are paramount.

Experimental Protocols

The following protocols are provided as a starting point for the use of **PIPPS** buffer in electrophoresis. Optimization may be required for specific applications.

Preparation of 10x **PIPPS** Running Buffer (1.0 M, pH 7.9)

Materials:

- **PIPPS** (Piperazine-N,N'-bis(3-propanesulfonic acid)) (MW: 330.42 g/mol)
- Sodium Hydroxide (NaOH)
- Deionized water (diH₂O)
- pH meter
- Magnetic stirrer and stir bar
- Graduated cylinder
- Volumetric flask (1 L)

Procedure:

- Weigh out 330.42 g of **PIPPS** powder.
- Add the **PIPPS** powder to a beaker containing approximately 800 mL of diH₂O.
- Stir the solution on a magnetic stirrer until the **PIPPS** is completely dissolved.
- Slowly add a concentrated NaOH solution to adjust the pH to 7.9. Monitor the pH carefully using a calibrated pH meter.
- Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
- Add diH₂O to bring the final volume to 1 L.
- Store the 10x **PIPPS** running buffer at room temperature.

Protein Electrophoresis (SDS-PAGE) using PIPPS Buffer

1. Gel Preparation:

- Prepare the separating and stacking gels according to standard protocols, substituting the Tris-HCl buffer with a **PIPPS** buffer of the same concentration and pH. For example, a 1.5 M **PIPPS**, pH 8.8 for the separating gel and a 0.5 M **PIPPS**, pH 6.8 for the stacking gel can be tested as a starting point.

2. Preparation of 1x Running Buffer:

- Dilute the 10x **PIPPS** running buffer (1.0 M, pH 7.9) 1:10 with diH₂O to obtain a 1x working solution of 100 mM **PIPPS**, pH 7.9.

3. Sample Preparation:

- Mix protein samples with an equal volume of 2x Laemmli sample buffer.
- Heat the samples at 95-100°C for 5 minutes.

4. Electrophoresis:

- Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1x **PIPPS** running buffer.
- Load the prepared protein samples into the wells of the stacking gel.
- Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

5. Visualization:

- After electrophoresis, carefully remove the gel from the cassette.
- Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.

Nucleic Acid Electrophoresis using PIPPS Buffer

1. Gel Preparation:

- Prepare an agarose gel of the desired percentage (e.g., 1%) in 1x **PIPPS** running buffer (100 mM, pH 7.9).
- To do this, dissolve the appropriate amount of agarose in 1x **PIPPS** buffer by heating in a microwave or on a hot plate.
- Allow the solution to cool slightly before pouring it into a gel casting tray with combs.

2. Preparation of 1x Running Buffer:

- Use the same 1x **PIPPS** running buffer (100 mM, pH 7.9) for both the gel and the electrophoresis chamber.

3. Sample Preparation:

- Mix nucleic acid samples with a 6x loading dye.

4. Electrophoresis:

- Place the solidified gel in the electrophoresis tank and add enough 1x **PIPPS** running buffer to cover the gel surface.
- Load the nucleic acid samples into the wells.
- Connect the power supply and run the gel at a constant voltage (e.g., 80-120 V) until the desired separation is achieved.

5. Visualization:

- Stain the gel with a nucleic acid stain (e.g., ethidium bromide or SYBR Safe).
- Visualize the DNA or RNA bands under UV light.

Data Presentation

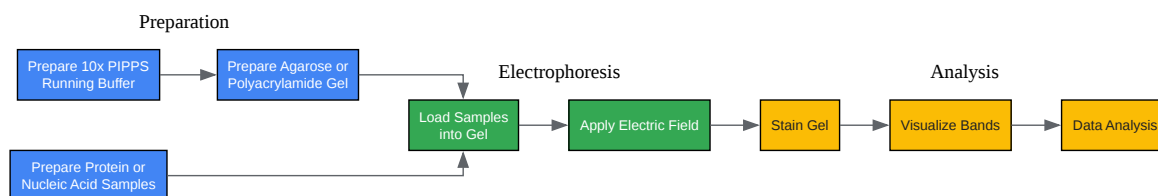
Table 1: Recommended **PIPPS** Buffer Concentrations for Electrophoresis

Electrophoresis Type	Component	Recommended Concentration Range	Recommended pH Range
SDS-PAGE	Running Buffer	50 - 100 mM	7.5 - 8.5
Stacking Gel Buffer	0.5 M	~6.8	7.5 - 8.5
Separating Gel Buffer	1.5 M	~8.8	
Native PAGE	Running Buffer	25 - 100 mM	7.0 - 8.5
Nucleic Acid (Agarose)	Gel and Running Buffer	50 - 100 mM	7.5 - 8.3

Table 2: Comparison of Common Electrophoresis Buffers

Buffer	Typical Working Concentration	Useful pH Range	Key Advantages	Potential Disadvantages
PIPPS	50 - 100 mM	7.3 - 8.7	Zwitterionic (low conductivity), non-metal complexing.	Limited specific protocol data available.
Tris-Glycine	25 mM Tris, 192 mM Glycine	~8.3	Well-established for SDS-PAGE.	Can form complexes with some metal ions.
MOPS	20 - 50 mM	6.5 - 7.9	Good for RNA electrophoresis, zwitterionic.	Can be more expensive than Tris-based buffers.
HEPES	25 - 100 mM	6.8 - 8.2	Zwitterionic, often used in native gels.	
TAE	40 mM Tris, 20 mM Acetate, 1 mM EDTA	~8.3	Good for large DNA fragments.	Lower buffering capacity, can overheat on long runs.
TBE	89 mM Tris, 89 mM Borate, 2 mM EDTA	~8.3	High buffering capacity, good for small DNA fragments.	Can inhibit some downstream enzymatic reactions.

Visualizations



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Caption: General workflow for gel electrophoresis using **PIPPS** buffer.

Caption: Role of **PIPPS** buffer in SDS-PAGE protein separation.

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